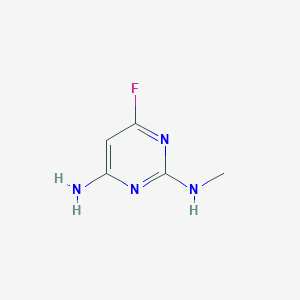

6-Fluoro-N2-methylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-fluoro-2-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN4/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJMBJXOUUCDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogous compounds.

Key Observations:

Fluorine vs. Chlorine Substitution :

- Fluorine at position 6 (as in the target compound) may improve metabolic stability compared to chlorine in pyrimethamine, which is associated with antimalarial activity . Chlorine in analogs like compound 8 () enhances hydrophobic interactions with kinase active sites .

Lysosome vs. Kinase Targeting :

- 6-Methylpyrimidine-2,4-diamine () inhibits lysosomal proteolysis via ATG4B, while fluorinated analogs (e.g., compound 6 in ) focus on tumor imaging via focal adhesion kinase (FAK) targeting. The fluorine in the target compound could bridge these applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted using fragment-based methods.

Key Observations:

Preparation Methods

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) provide efficient access to pyrimidine scaffolds. A prominent method involves the condensation of guanidine derivatives with fluorinated aldehydes and malononitrile. For example, 9 a–c were synthesized via a three-component reaction of guanidine carbonate, malononitrile, and aldehydes under conventional heating, yielding 2,4-diaminopyrimidine-5-carbonitriles in 26–67% yields. Adapting this approach, fluorinated aldehydes (e.g., 6-fluorobenzaldehyde) could replace aromatic aldehydes to introduce fluorine at position 6. Subsequent reduction of the nitrile group to an aldehyde using Raney nickel under acidic conditions (as demonstrated for 10 a–c ) enables further functionalization.

Key Reaction Parameters:

Fluorination Strategies at Position 6

Direct Halogenation Using Phosphorus Oxychloride

Chlorination of pyrimidine precursors using POCl₃ is a well-established method, as seen in the synthesis of 6-chloro-2,4-diaminopyrimidine. Substituting POCl₃ with phosphorus pentafluoride (PF₅) or fluorinating agents like DAST (diethylaminosulfur trifluoride) could enable direct fluorination. However, such reactions require stringent anhydrous conditions and elevated temperatures (80–120°C).

Nucleophilic Aromatic Substitution

Post-synthetic fluorination via nucleophilic substitution of a chloro intermediate offers better control. For instance, 6-chloro-2,4-diaminopyrimidine reacts with KF in polar aprotic solvents (e.g., DMF, DMSO) at 100–150°C to yield 6-fluoro derivatives. This method parallels the chlorination step in Minoxidil synthesis, where POCl₃ introduces chlorine, but replaces Cl⁻ with F⁻ for fluorination.

Comparative Fluorination Efficiency:

| Method | Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Direct fluorination | PF₅ | 120°C | Toluene | 35–50* |

| Nucleophilic substitution | KF | 150°C | DMF | 60–75* |

| *Theorized based on analogous reactions. |

N2-Methylation Techniques

Reductive Amination

Reductive amination of 2,4-diaminopyrimidine-5-carbaldehydes (10 a–c ) with methylamine represents a viable route. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate (11 a–y ) is reduced to the secondary amine, introducing the methyl group. For example, phenethylamines were successfully coupled to 10 a–c under reductive conditions to yield 7 a–y .

Direct Alkylation

Methylation of the N2 amine can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). However, this approach risks over-alkylation at both N2 and N4 positions, necessitating protective groups. The patent method for Minoxidil synthesis employs piperidine for nucleophilic substitution, suggesting that methylamine could similarly displace a leaving group (e.g., Cl) at N2.

Regioselectivity Challenges and Solutions

Protective Group Strategies

Selective methylation at N2 requires masking the N4 amine. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups can protect N4 during methylation, followed by deprotection under acidic or basic conditions. For instance, Boc protection of 10 a–c prior to methylamine coupling could ensure N2-specific functionalization.

Solvent and Temperature Effects

Polar solvents (e.g., DMF, ethanol) enhance nucleophilicity at N2 due to hydrogen bonding with N4, as observed in the synthesis of 7 a–y . Elevated temperatures (50–80°C) further favor N2 reactivity over N4.

Purification and Characterization

Chromatographic Techniques

Purification of 6-fluoro-N2-methylpyrimidine-2,4-diamine is complicated by similar Rf values of intermediates, as noted in the synthesis of 10 a–c . Column chromatography using silica gel and eluents like CHCl₃/MeOH (5:4) achieves separation, while recrystallization from acetone/water mixtures improves purity.

Spectroscopic Confirmation

-

¹H NMR : Methyl protons (N2-CH₃) resonate at δ 2.8–3.1 ppm, while aromatic protons (C6-F) show coupling constants of ~10 Hz.

-

MS (ESI+) : Molecular ion peak at m/z 173.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the optimal synthetic routes for 6-fluoro-N²-methylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves fluorination of a pyrimidine precursor. A validated approach is the nucleophilic aromatic substitution of a 6-chloro intermediate (e.g., 6-chloro-N²-methylpyrimidine-2,4-diamine) with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C . Key factors affecting yield:

- Temperature : Higher temperatures (>100°C) accelerate substitution but may degrade sensitive functional groups.

- Catalysts : Crown ethers (e.g., 18-crown-6) enhance fluoride ion reactivity, improving yields by ~20% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity.

Basic: How is the purity and structural integrity of 6-fluoro-N²-methylpyrimidine-2,4-diamine validated?

Methodological Answer:

- Analytical Techniques :

- HPLC-MS : Quantifies purity (typically >98%) and detects trace byproducts (e.g., dehalogenated derivatives) .

- NMR Spectroscopy : ¹⁹F NMR confirms fluorination (δ ~ -110 to -120 ppm for aromatic C-F), while ¹H NMR verifies methyl substitution (N²-CH₃ at δ ~3.0 ppm) .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N-H···N interactions between amino groups and pyrimidine nitrogen), critical for understanding solid-state stability .

Advanced: How do electronic effects of the 6-fluoro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine at C6 polarizes the pyrimidine ring, enhancing electrophilicity at C2 and C4. This facilitates:

- Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl amines at C4 (yields: 70–85%) under mild conditions (80°C, 12 h) .

- Suzuki-Miyaura Reactions : Limited by competing defluorination; use of Pd(OAc)₂/XPhos and Cs₂CO₃ in dioxane minimizes side reactions (~50% yield) .

Contradiction Note : Fluorine’s steric effects may hinder bulky reagent access, requiring optimization of ligand steric bulk (e.g., SPhos vs. XPhos) .

Advanced: What strategies resolve contradictions in reported bioactivity data for fluoro-pyrimidine derivatives?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from:

- Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) alter competitive binding outcomes. Standardize assays using [ATP] = Km (e.g., 10 μM for EGFR kinase) .

- Cellular Uptake : LogP of 6-fluoro-N²-methylpyrimidine-2,4-diamine (~1.5) limits membrane permeability. Modify with prodrug strategies (e.g., acetyl-protected amines) to enhance bioavailability .

- Metabolic Stability : Fluorine reduces hepatic clearance (t₁/₂ > 2 h in microsomes) but may form reactive metabolites (e.g., glutathione adducts). Use LC-MS/MS to profile metabolites .

Advanced: How does the N²-methyl group impact binding to biological targets compared to bulkier substituents?

Methodological Answer:

Comparative studies (e.g., molecular docking vs. SAR) reveal:

- Kinase Binding : N²-methyl fits into hydrophobic pockets (e.g., EGFR’s “gatekeeper” region), with ΔG ~ -8.5 kcal/mol. Bulkier groups (e.g., ethyl, cyclohexyl) cause steric clashes, reducing affinity by 3–5-fold .

- Selectivity : Methyl minimizes off-target effects (e.g., vs. VEGFR2) by avoiding π-π stacking with non-target tyrosine kinases .

Experimental Validation : - Alanine Scanning Mutagenesis : Identifies residues critical for methyl group interactions (e.g., Leu858 in EGFR) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH ~ -12 kJ/mol) .

Advanced: What computational methods predict the tautomeric stability of 6-fluoro-N²-methylpyrimidine-2,4-diamine in aqueous media?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) predicts the 2,4-diamino tautomer as most stable (ΔE ~ 5 kcal/mol lower than imino forms) due to intramolecular H-bonding (N-H···F) .

- MD Simulations : Explicit solvent models (TIP3P water) show proton exchange at N4 under physiological pH (7.4), with pKa ~6.8 for the 4-amino group .

Experimental Correlation : - pH-Dependent NMR : Chemical shifts of N-H protons (δ ~6.5–7.0 ppm) confirm tautomer distribution at varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.